

# Synthesis and Purification of <sup>13</sup>C, <sup>15</sup>N Labeled Tranexamic Acid: A Technical Guide

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Compound of Interest

Compound Name: cis-Tranexamic acid-13C2,15N

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This guide provides a detailed overview of the synthesis and purification of tranexamic acid doubly labeled with stable isotopes, <sup>13</sup>C and <sup>15</sup>N. While a direct, published experimental protocol for this specific dual-labeling is not readily available in the reviewed literature, this document outlines a viable synthetic pathway based on established synthesis routes for unlabeled tranexamic acid. The proposed methodology leverages common precursors and introduces the isotopic labels at key synthetic steps. Additionally, this guide compiles relevant purification and analytical techniques applicable to the labeled compound.

#### Introduction

Tranexamic acid, a synthetic analog of the amino acid lysine, is an important antifibrinolytic agent used to control bleeding.[1][2] Stable isotope-labeled compounds, such as <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid, are invaluable tools in pharmaceutical research.[3] They serve as internal standards for quantitative bioanalysis by mass spectrometry and can be used in metabolic studies to trace the fate of the drug molecule in vivo.[4] This guide focuses on a proposed chemical synthesis route, purification strategies, and analytical methods for <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid.

### **Proposed Synthesis Pathway**

The proposed synthesis of <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid starts from ethyl 4-oxocyclohexane-1-carboxylate. This route is advantageous as it allows for the introduction of



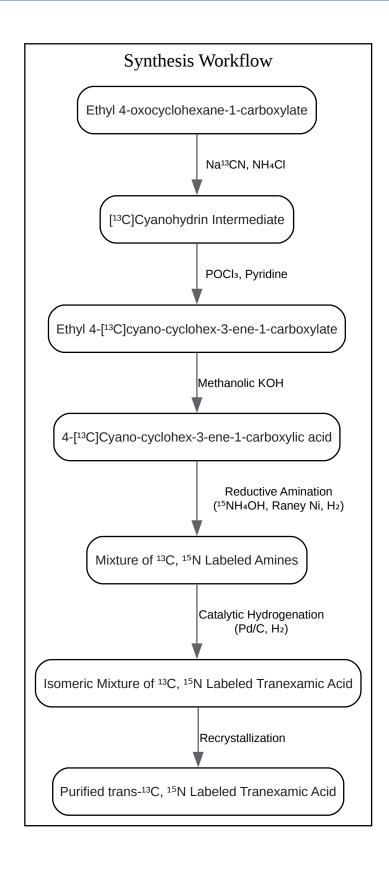
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both the <sup>13</sup>C and <sup>15</sup>N labels in a controlled manner. The key steps involve the formation of a cyanohydrin, followed by reduction and amination.

The logical flow of the proposed synthesis is depicted in the following workflow diagram.





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Caption: Proposed synthesis workflow for <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid.



#### **Experimental Protocols**

The following are detailed, hypothetical experimental protocols for the synthesis and purification of <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid. These are adapted from established procedures for the unlabeled compound.

## Synthesis of Ethyl 4-[13C]cyano-4-hydroxycyclohexane-1-carboxylate

- In a round-bottom flask, cool a solution of ammonium chloride (40.86 g) in water (650 mL) to 5-10°C in an ice bath.
- Slowly add a solution of ethyl 4-oxocyclohexane-1-carboxylate (100 g) in dichloromethane (400 mL), maintaining the temperature below 10°C.
- To this mixture, add a solution of sodium [¹³C]cyanide (Na¹³CN) in water. The molar equivalent of Na¹³CN should be calculated based on the starting amount of ethyl 4-oxocyclohexane-1-carboxylate to ensure complete reaction.
- Stir the reaction mixture vigorously at room temperature for 12-16 hours.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude [¹³C]cyanohydrin intermediate.

# Dehydration to Ethyl 4-[13C]cyanocyclohex-3-ene-1-carboxylate

- Dissolve the crude [13C]cyanohydrin intermediate in pyridine.
- Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl<sub>3</sub>).
- Allow the reaction to stir at room temperature for 4-6 hours.
- Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.



- Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the unsaturated [13C]cyano ester.

# Saponification to 4-[13C]Cyano-cyclohex-3-ene-1-carboxylic acid

- Dissolve the ethyl 4-[<sup>13</sup>C]cyanocyclohex-3-ene-1-carboxylate in methanolic potassium hydroxide (KOH).
- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to obtain 4-[13C]cyano-cyclohex-3-ene-1-carboxylic acid.

# Reductive Amination and Hydrogenation to <sup>13</sup>C, <sup>15</sup>N Labeled Tranexamic Acid

- In a high-pressure reactor, dissolve the 4-[13C]cyano-cyclohex-3-ene-1-carboxylic acid in methanolic [15N]ammonium hydroxide ([15N]H4OH).
- Add Raney nickel catalyst to the solution.
- Pressurize the reactor with hydrogen gas (5-6 kg/cm<sup>2</sup>) and stir at room temperature for 24 hours.
- Filter the catalyst and evaporate the solvent to obtain a mixture of labeled unsaturated and saturated amino acids.
- Dissolve the residue in aqueous methanol and add 10% Palladium on carbon (Pd/C) catalyst.



- Hydrogenate the mixture under 5-6 kg/cm <sup>2</sup> of hydrogen pressure for 12 hours.
- After the reaction is complete, filter the catalyst and evaporate the solvent to yield the crude isomeric mixture of <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid.

#### **Purification Protocol**

Purification of the final product is crucial to isolate the desired trans-isomer from the cis-isomer and other impurities.

- Dissolve the crude isomeric mixture in a minimal amount of hot water.
- Slowly add acetone to the solution until it becomes turbid.
- Allow the solution to cool slowly to room temperature and then place it in a refrigerator (0-5°C) to facilitate crystallization.
- Filter the crystalline product, which is enriched in the trans-isomer.
- Repeat the recrystallization process from an acetone-water mixture (e.g., 4:3 v/v) to achieve high purity of the trans-<sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid.
- Dry the final product under vacuum.

#### **Quantitative Data Summary**

The following table summarizes the expected quantitative data for the synthesis and purification of <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid. The values are hypothetical and based on typical yields for analogous reactions of unlabeled compounds. Actual yields and purity should be determined experimentally.



Step	Starting Material	Labeled Reagent(s)	Expected Yield (%)	Expected Purity (%)	Isotopic Enrichment (%)
Synthesis of [13C]Cyanohy drin	Ethyl 4- oxocyclohexa ne-1- carboxylate	Na <sup>13</sup> CN	85-95	>90 (crude)	>98 ( <sup>13</sup> C)
Dehydration	[13C]Cyanohy drin intermediate	-	70-80	>95 (crude)	>98 ( <sup>13</sup> C)
Saponificatio n	Ethyl 4- [¹³C]cyanocyc lohex-3-ene- 1-carboxylate	-	90-98	>98 (crude)	>98 ( <sup>13</sup> C)
Reductive Amination & Hydrogenatio n	4-[13C]Cyano- cyclohex-3- ene-1- carboxylic acid	<sup>15</sup> NH4OH, H2	60-70	>90 (isomeric mix)	>98 ( <sup>13</sup> C), >98 ( <sup>15</sup> N)
Purification (Recrystalliza tion)	Isomeric mixture of labeled tranexamic acid	-	50-60 (of trans)	>99.5	>98 ( <sup>13</sup> C), >98 ( <sup>15</sup> N)

## **Analytical Methods**

A variety of analytical techniques can be employed to characterize the final <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid and monitor the progress of the synthesis.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a primary method for assessing the purity of tranexamic acid and separating the cis and trans isomers.



- Column: A C18 reversed-phase column is commonly used.[5]
- Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.6) is a typical mobile phase.[6]
- Detection: UV detection at around 210-220 nm is suitable, although derivatization with an agent like phenyl isothiocyanate (PITC) can enhance sensitivity.[6]

### Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for confirming the isotopic labeling and quantifying the labeled compound.

- Ionization: Electrospray ionization (ESI) in positive mode is typically used.
- Detection: The mass-to-charge ratio (m/z) of the molecular ion of <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid will be shifted compared to the unlabeled compound, confirming the incorporation of the stable isotopes.

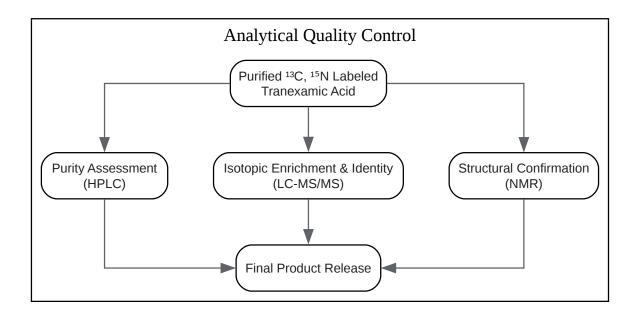
#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed structural information and can confirm the position of the isotopic labels.

- ¹³C NMR: Will show signals corresponding to the ¹³C-labeled carbon atom, confirming its position in the molecule.
- <sup>15</sup>N NMR: Can be used to observe the <sup>15</sup>N-labeled nitrogen atom.
- ¹H NMR: Will show coupling between protons and the adjacent ¹³C and ¹⁵N nuclei, providing further structural confirmation.

The relationship between these analytical techniques in the overall quality control process is illustrated below.





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Caption: Analytical workflow for quality control of labeled tranexamic acid.

#### Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of <sup>13</sup>C, <sup>15</sup>N labeled tranexamic acid. While based on established chemical principles and literature for the unlabeled analogue, the provided protocols are hypothetical and require experimental validation. The successful synthesis of this dual-labeled compound will provide a valuable tool for researchers in drug metabolism, pharmacokinetics, and other areas of pharmaceutical development. Careful purification and rigorous analytical characterization are paramount to ensure the quality and utility of the final product.

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